molecular formula C10H11NO3 B586564 Oxetan-3-yl 2-aminobenzoate CAS No. 151695-64-6

Oxetan-3-yl 2-aminobenzoate

Cat. No.: B586564
CAS No.: 151695-64-6
M. Wt: 193.202
InChI Key: ORQPRPXZUGMYRQ-UHFFFAOYSA-N
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Description

Oxetan-3-yl 2-aminobenzoate is a chemical compound that features an oxetane ring and an aminobenzoate moiety. The oxetane ring is a four-membered cyclic ether, known for its high ring strain and unique reactivity. The aminobenzoate part of the molecule is derived from aminobenzoic acid, which is a common building block in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxetan-3-yl 2-aminobenzoate typically involves the formation of the oxetane ring followed by its attachment to the aminobenzoate moiety. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring . The oxetane can then be coupled with 2-aminobenzoic acid or its derivatives using esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Oxetan-3-yl 2-aminobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the aminobenzoate moiety can interact with specific molecular targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: Oxetan-3-yl 2-aminobenzoate is unique due to the combination of the oxetane ring and the aminobenzoate moiety, which imparts distinct physicochemical properties and reactivity. This combination allows for versatile applications in various fields, including drug development and materials science .

Properties

IUPAC Name

oxetan-3-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-9-4-2-1-3-8(9)10(12)14-7-5-13-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQPRPXZUGMYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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